sodium;3-hydroxybutanoate

Description

Significance of Sodium 3-Hydroxybutanoate as a Ketone Body Metabolite

In animals, sodium 3-hydroxybutanoate is a primary ketone body, which serves as a crucial energy source, particularly when glucose availability is limited. nih.govnih.gov Ketone bodies are synthesized in the liver from the breakdown of fatty acids and are transported to various tissues, including the brain, heart, and skeletal muscle, to be used as fuel. nih.govbohrium.com The concentration of 3-hydroxybutyrate (B1226725) in the blood plasma rises during periods of fasting, prolonged exercise, or adherence to a ketogenic diet. researchgate.netbevital.no This elevation reflects an increase in fatty acid oxidation and the catabolism of ketogenic amino acids to meet the body's energy demands. bevital.no The ability of organs like the brain to utilize ketone bodies such as 3-hydroxybutyrate is a critical metabolic adaptation for survival during periods of food scarcity. nih.govbohrium.com

The metabolism of 3-hydroxybutyrate in target tissues involves its conversion back to acetoacetyl-CoA, which is then cleaved to form two molecules of acetyl-CoA. nih.gov These acetyl-CoA molecules can then enter the citric acid cycle for the production of ATP, the primary energy currency of the cell. nih.gov This metabolic pathway highlights the central role of sodium 3-hydroxybutanoate in providing an alternative energy substrate to glucose. nih.govresearchgate.net

Overview of its Role in Energy Homeostasis Across Diverse Organisms

Sodium 3-hydroxybutanoate plays a multifaceted role in maintaining energy balance in a wide range of organisms, from mammals to microbes and plants. nih.gov

Mammalian Context: Alternative Energy Source during Glucose Limitation

In mammals, sodium 3-hydroxybutanoate is a vital alternative energy source during periods of glucose scarcity, such as fasting or strenuous physical activity. nih.govnih.gov When glucose levels are low, the liver ramps up the production of ketone bodies, with 3-hydroxybutyrate being the most abundant. bevital.nonih.gov These ketone bodies are released into the bloodstream and taken up by extrahepatic tissues, including the brain, heart, and skeletal muscle, to be used for energy production. nih.govnih.govbohrium.com This metabolic shift is essential for preserving glucose for tissues that are highly dependent on it and for ensuring the continuous energy supply to vital organs. nih.gov For instance, the heart can increase its utilization of ketone bodies during periods of metabolic stress, a mechanism considered to be a defense against heart failure. jci.org

The regulation of energy expenditure is also influenced by 3-hydroxybutyrate, which can act as a signaling molecule to control the body's use of fat stores and prevent excessive lipid breakdown. nih.gov

Microbial Context: Substrate for Polyhydroxybutyrate (B1163853) Synthesis

In the microbial world, 3-hydroxybutyrate serves as a key monomer for the synthesis of polyhydroxybutyrate (PHB). nih.govresearchgate.net PHB is a type of polyhydroxyalkanoate (PHA), which are biodegradable polyesters accumulated by various bacteria as intracellular carbon and energy storage compounds. nih.govnih.govtandfonline.com These polymers are produced under conditions of nutrient limitation, such as a lack of nitrogen, phosphorus, or oxygen, when there is an excess of a carbon source. mdpi.com

Bacteria like Cupriavidus necator (formerly Alcaligenes eutrophus) are well-known producers of PHB. nih.govwikipedia.org The biosynthetic pathway involves the conversion of acetyl-CoA to 3-hydroxybutyryl-CoA, which is then polymerized to form PHB. frontiersin.org This stored PHB can be later broken down by the bacteria to release 3-hydroxybutyrate units, which can be metabolized to generate energy when external carbon sources are scarce. researchgate.net The properties of PHB are similar to those of some conventional plastics, making it a subject of interest for the production of biodegradable materials. nih.gov

Plant Context: Regulatory Molecule Influencing DNA Methylation and Gene Expression

Recent research has unveiled a novel role for 3-hydroxybutyrate in plants as a regulatory molecule. nih.govresearchgate.net Studies have shown that 3-hydroxybutyrate can influence gene expression, particularly those genes involved in DNA methylation. nih.govmdpi.com DNA methylation is a crucial epigenetic mechanism that can alter gene activity without changing the underlying DNA sequence.

In flax plants, an increase in the content of 3-hydroxybutyrate has been observed to lead to the upregulation of genes involved in chromatin remodeling. mdpi.comresearchgate.net Specifically, it has been proposed that 3-hydroxybutyrate acts as an endogenous activator of certain methyltransferases and a DNA glycosylase, while inhibiting a sirtuin, thereby integrating various genes in the process of chromatin remodeling. researchgate.net These findings suggest that 3-hydroxybutyrate may play a role in linking the secondary metabolic status of the plant with epigenetic changes. mdpi.com The origin of 3-hydroxybutyrate in plants is still under investigation, with possibilities including de novo synthesis from acetyl-CoA or derivation from symbiotic bacteria. nih.gov

Historical Context of Research on Sodium 3-Hydroxybutanoate as a Metabolic Intermediate and Signaling Molecule

The understanding of sodium 3-hydroxybutanoate has evolved significantly over time. Initially, it was primarily recognized for its role as a metabolic intermediate and an alternative energy source, particularly within the context of the ketogenic diet, which was developed in the 1920s. nih.gov For many years, research focused on its function in providing energy to the brain and other tissues during periods of low glucose availability. researchgate.net

Structure

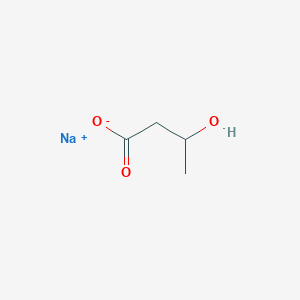

2D Structure

Properties

IUPAC Name |

sodium;3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPUSGBJDWCHKC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Pathways and Metabolic Interconnections of Sodium 3 Hydroxybutanoate

Biosynthesis of (R)-3-Hydroxybutanoate

The production of (R)-3-hydroxybutanoate occurs through distinct metabolic routes in mammals and microbes, both of which ultimately utilize acetyl-CoA as the initial substrate.

Hepatic Ketogenesis Pathway in Mammals

In mammals, the synthesis of (R)-3-hydroxybutanoate, along with other ketone bodies, primarily takes place in the mitochondria of liver cells, a process known as ketogenesis. nih.govresearchgate.net This pathway is upregulated in response to low insulin levels and increased fatty acid oxidation. nih.gov The process involves a series of enzymatic reactions that convert acetyl-CoA, derived mainly from the β-oxidation of fatty acids, into ketone bodies. researchgate.netvedantu.com

The initial step in ketogenesis is the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA. This reaction is catalyzed by the enzyme thiolase (also known as acetyl-CoA acetyltransferase, ACAT). nih.govuomustansiriyah.edu.iq

Reaction: 2 Acetyl-CoA ⇌ Acetoacetyl-CoA + CoA

The acetoacetyl-CoA formed in the previous step then condenses with a third molecule of acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This irreversible reaction is catalyzed by HMG-CoA synthase, a key regulatory enzyme in the ketogenesis pathway. nih.govresearchgate.net

Reaction: Acetoacetyl-CoA + Acetyl-CoA → HMG-CoA + CoA

HMG-CoA is subsequently cleaved by the enzyme HMG-CoA lyase to produce acetoacetate (B1235776) and a molecule of acetyl-CoA. nih.govresearchgate.net This step releases the first ketone body, acetoacetate.

Reaction: HMG-CoA → Acetoacetate + Acetyl-CoA

The final step in the synthesis of (R)-3-hydroxybutanoate is the reduction of acetoacetate. This reversible reaction is catalyzed by the mitochondrial enzyme 3-hydroxybutyrate (B1226725) dehydrogenase (BDH), which specifically produces the (R)-enantiomer. nih.govwikipedia.org This reaction is dependent on the mitochondrial NADH/NAD+ ratio. wikipedia.org

Reaction: Acetoacetate + NADH + H+ ⇌ (R)-3-Hydroxybutanoate + NAD+

It is important to note that only the (R)-enantiomer of 3-hydroxybutanoate is produced through normal mammalian metabolic processes. nih.govresearchgate.net

| Step | Substrate(s) | Product(s) | Enzyme |

| 1 | 2x Acetyl-CoA | Acetoacetyl-CoA, CoA | Thiolase (ACAT) |

| 2 | Acetoacetyl-CoA, Acetyl-CoA | HMG-CoA, CoA | HMG-CoA Synthase |

| 3 | HMG-CoA | Acetoacetate, Acetyl-CoA | HMG-CoA Lyase |

| 4 | Acetoacetate, NADH, H+ | (R)-3-Hydroxybutanoate, NAD+ | 3-Hydroxybutyrate Dehydrogenase (BDH) |

Microbial Biosynthesis Mechanisms

Microorganisms can also synthesize (R)-3-hydroxybutanoate, often as a precursor for the production of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters. nih.govnih.gov These pathways can be metabolically engineered into various host organisms, such as Escherichia coli, for industrial production. frontiersin.orgnih.gov

The microbial biosynthesis of (R)-3-hydroxybutanoate from glucose starts with glycolysis to produce acetyl-CoA. frontiersin.org A common pathway then involves three key enzymatic steps:

β-ketothiolase (PhaA): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. nih.gov

Acetoacetyl-CoA reductase (PhaB): Reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA. This enzyme is crucial for determining the stereospecificity of the final product. nih.govebi.ac.uk

Thioesterase (TesB): Hydrolyzes (R)-3-hydroxybutyryl-CoA to release (R)-3-hydroxybutanoate and Coenzyme A. frontiersin.orgnih.gov

Research has demonstrated the successful production of (R)-3-hydroxybutyric acid in recombinant E. coli by co-expressing the genes phbA, phbB, and tesB. nih.gov In fed-batch fermentation processes, this engineered strain has been shown to produce significant titers of the compound. nih.gov Different microorganisms and engineered pathways can be utilized, with some processes achieving high yields from various carbon sources. google.comnih.gov

| Enzyme | Gene (Example) | Reaction Catalyzed | Organism Example |

| β-ketothiolase | phbA | 2 Acetyl-CoA → Acetoacetyl-CoA + CoA | Recombinant E. coli |

| Acetoacetyl-CoA reductase | phbB | Acetoacetyl-CoA + NADPH + H+ → (R)-3-hydroxybutyryl-CoA + NADP+ | Recombinant E. coli |

| Thioesterase | tesB | (R)-3-hydroxybutyryl-CoA + H2O → (R)-3-hydroxybutanoate + CoA | Recombinant E. coli |

Contribution of Microbiome-Derived Polyhydroxybutyrate (B1163853) Degradation to the Endogenous Pool

The endogenous pool of 3-hydroxybutyrate in mammals is not solely derived from hepatic ketogenesis. A noteworthy contribution comes from the metabolic activity of the gut microbiome. Certain gut bacteria can produce and store polyhydroxybutyrate (PHB), a biopolymer of (R)-3-hydroxybutyrate, as a carbon and energy reserve nih.govfiveable.me. When these bacteria undergo lysis or when conditions necessitate the use of these stores, PHB is degraded, releasing 3-hydroxybutyrate monomers.

Table 1: Key Enzymes in Bacterial PHB Degradation

| Enzyme | Gene | Function |

|---|---|---|

| PHB Depolymerase | phaZ | Hydrolyzes PHB into 3-hydroxybutyrate monomers. nih.gov |

Catabolism and Utilization Pathways

Once available in the circulation, sodium 3-hydroxybutanoate is transported to extrahepatic tissues, such as the brain, heart, and skeletal muscle, where it is catabolized to generate energy and provide building blocks for biosynthesis.

The primary catabolic pathway for 3-hydroxybutanoate begins with its oxidation to acetoacetate. This reaction is catalyzed by the mitochondrial enzyme 3-hydroxybutyrate dehydrogenase (BDH), utilizing NAD+ as an electron acceptor to produce NADH wikipedia.orgnih.govfiveable.me.

Reaction: (R)-3-hydroxybutanoate + NAD+ ⇌ Acetoacetate + NADH + H+ nih.govfiveable.me

Acetoacetate is then activated to its coenzyme A (CoA) thioester, acetoacetyl-CoA. This activation is predominantly catalyzed by succinyl-CoA:3-ketoacid CoA transferase (SCOT), which transfers a CoA moiety from succinyl-CoA, an intermediate of the citric acid cycle wikipedia.org.

Finally, acetoacetyl-CoA is cleaved by the enzyme thiolase into two molecules of acetyl-CoA ahajournals.orgyoutube.com. These acetyl-CoA molecules can then enter the citric acid cycle (also known as the Krebs cycle or TCA cycle) for complete oxidation to CO2, generating ATP, NADH, and FADH2 ahajournals.orgnih.gov. This pathway allows tissues to use ketone bodies as a significant source of energy, particularly when glucose availability is limited nih.gov.

Beyond its role in energy production, the catabolism of 3-hydroxybutanoate provides key precursors for anabolic pathways, specifically the synthesis of cholesterol and fatty acids. The acetyl-CoA generated from 3-hydroxybutanoate breakdown serves as the fundamental two-carbon building block for lipogenesis nih.govnih.gov.

In the cytosol, acetyl-CoA is carboxylated to malonyl-CoA, the committed step in fatty acid synthesis. For cholesterol synthesis, two molecules of acetyl-CoA condense to form acetoacetyl-CoA, which then combines with a third acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) researchgate.netnih.govlibretexts.org. HMG-CoA is a critical intermediate that is subsequently reduced to mevalonate in the rate-limiting step of cholesterol biosynthesis, catalyzed by HMG-CoA reductase researchgate.netnih.gov. Thus, 3-hydroxybutanoate metabolism can directly fuel the synthesis of these essential lipids by supplying the necessary acetyl-CoA and acetoacetyl-CoA intermediates fiveable.menih.gov. While the liver is the primary site of cholesterol and fatty acid synthesis, other tissues can also utilize ketone body-derived acetyl-CoA for these processes nih.gov.

While the (R)-enantiomer of 3-hydroxybutyrate is the common form in mammalian metabolism and PHB, the (S)-enantiomer is also metabolically relevant, particularly in bacteria. (S)-3-hydroxybutyryl-CoA is a standard intermediate in the beta-oxidation of fatty acids in both prokaryotes and eukaryotes nih.govnih.gov.

Certain anaerobic bacteria have been shown to degrade (S)-3-hydroxybutyrate as a carbon and energy source. A specific metabolic pathway has been identified in anaerobic fermenting and sulfite-reducing bacteria, such as Clostridium pasteurianum nih.govmdpi.com. This pathway involves a stereospecific (S)-3-hydroxybutyrate dehydrogenase (3SHBDH), which oxidizes (S)-3-hydroxybutyrate to acetoacetate nih.govmdpi.com. The acetoacetate is then activated to acetoacetyl-CoA, which can be further metabolized. This pathway involves the concerted action of 3SHBDH, acetate CoA-transferase (YdiF), and (S)-3-hydroxybutyryl-CoA dehydrogenase (Hbd) to channel the substrate into central metabolism, such as the butyrate (B1204436) fermentation pathway nih.govmdpi.com.

Table 2: Enzymes in Anaerobic Degradation of (S)-3-Hydroxybutyrate

| Enzyme | Function | Organism Example |

|---|---|---|

| (S)-3-Hydroxybutyrate Dehydrogenase (3SHBDH) | Oxidizes (S)-3-hydroxybutyrate to acetoacetate. nih.govmdpi.com | Desulfotomaculum ruminis, Clostridium pasteurianum nih.govmdpi.com |

| Acetate CoA-Transferase (YdiF) | Involved in the activation of acetoacetate to acetoacetyl-CoA. nih.govmdpi.com | Clostridium pasteurianum nih.govmdpi.com |

In many bacteria, the degradation of intracellular PHB is linked to the beta-oxidation pathway. After the depolymerization of PHB to (R)-3-hydroxybutyrate and its subsequent activation to (R)-3-hydroxybutyryl-CoA (3RHB-CoA), a crucial isomerization step occurs. The enzyme crotonase, also known as enoyl-CoA hydratase, catalyzes the conversion of 3RHB-CoA to its stereoisomer, (S)-3-hydroxybutyryl-CoA (3SHB-CoA) nih.gov.

This isomerization proceeds via a dehydration/hydration mechanism, with crotonyl-CoA as an intermediate. Crotonase first dehydrates 3RHB-CoA to form crotonyl-CoA. It then stereospecifically hydrates crotonyl-CoA to yield 3SHB-CoA libretexts.org. This is a critical step because the enzymes of the beta-oxidation pathway are specific for the (S)-enantiomer. The resulting 3SHB-CoA can then be oxidized by (S)-3-hydroxyacyl-CoA dehydrogenase to acetoacetyl-CoA, which is subsequently cleaved by thiolase into two molecules of acetyl-CoA, thus feeding into the central metabolism nih.gov. This enzymatic link allows bacteria to efficiently utilize their PHB stores for energy and carbon.

Intermediary Metabolism and Substrate Anaplerosis

The catabolism of sodium 3-hydroxybutanoate is deeply integrated with intermediary metabolism, particularly the citric acid cycle. The production of acetyl-CoA from 3-hydroxybutanoate provides a significant fuel source for the cycle nih.gov. However, the entry of these two-carbon units is dependent on the availability of four-carbon intermediates, primarily oxaloacetate, to form citrate.

The continuous removal of TCA cycle intermediates for biosynthetic purposes (cataplerosis) necessitates their replenishment through anaplerotic reactions. Ketone body metabolism has a complex relationship with anaplerosis nih.gov. The reaction catalyzed by SCOT, which activates acetoacetate to acetoacetyl-CoA, is itself cataplerotic as it consumes succinyl-CoA, a TCA cycle intermediate ahajournals.org. This consumption of succinyl-CoA must be balanced by anaplerotic input to maintain the integrity of the cycle.

Therefore, while 3-hydroxybutanoate oxidation provides a substantial amount of acetyl-CoA, it does not lead to a net increase in TCA cycle intermediates. The efficient oxidation of this acetyl-CoA is contingent upon anaplerotic pathways, such as the carboxylation of pyruvate to oxaloacetate, to sustain the cycle's capacity nih.govmdpi.com. In states of high ketone body utilization, the interplay between the acetyl-CoA influx from ketolysis and the anaplerotic maintenance of the oxaloacetate pool is crucial for cellular bioenergetic homeostasis nih.gov.

Substrate for Glutamine and Other Amino Acid Synthesis

Sodium 3-hydroxybutanoate, a sodium salt of 3-hydroxybutyric acid, plays an integral role in cellular metabolism, extending beyond its primary function as an energy substrate. Research based on isotopically labeled 3-hydroxybutyrate (3-HB) has demonstrated its capacity to serve as a substrate for the synthesis of glutamine and other amino acids. nih.gov The metabolism of 3-HB can influence the production of GABA, a key inhibitory neurotransmitter, by increasing the synthesis of its precursor, glutamate. nih.gov

In astrocytes, a type of glial cell in the central nervous system, there is a significant interplay between the metabolism of 3-hydroxybutyrate and amino acids. Studies have shown that the presence of unlabeled glutamate can decrease the rate of carbon dioxide (¹⁴CO₂) production from labeled 3-hydroxybutyrate by as much as 60%, indicating that they compete for entry into and processing by the same metabolic pathways, such as the tricarboxylic acid (TCA) cycle. nih.gov This demonstrates that both exogenously supplied glutamate and glutamate that is endogenously produced from glutamine can enter and dilute the intermediates within the same TCA cycle as 3-hydroxybutyrate. nih.gov

The interaction is reciprocal, though not symmetrical. While glutamate and glutamine can reduce the oxidation of 3-hydroxybutyrate, the addition of unlabeled 3-hydroxybutyrate does not appear to affect the ¹⁴CO₂ production from either glutamate or glutamine. nih.gov This suggests a complex, compartmentalized metabolic relationship within astrocytes. nih.gov The acetyl-CoA derived from 3-hydroxybutyrate metabolism is available to facilitate the metabolism of oxaloacetate, which can be formed from the breakdown of glutamate and glutamine. nih.gov

Table 1: Competitive Inhibition of 3-Hydroxybutyrate Oxidation in Astrocytes

| Unlabeled Substrate Added | Effect on ¹⁴CO₂ Production from Labeled 3-Hydroxybutyrate | Reference |

| Glutamate | Significant decrease (up to 60%) | nih.gov |

| Glutamine | Tendency to decrease, but not statistically significant in all studies | nih.gov |

| Glucose | No significant effect | nih.gov |

| Lactate (B86563) | No significant effect | nih.gov |

Ancillary Substrate for Mitochondrial Respiration

Sodium 3-hydroxybutanoate is a significant ancillary, or alternative, fuel source for mitochondrial respiration, particularly in extrahepatic tissues like the brain, heart, and skeletal muscle. researchgate.net Its metabolic pathway begins in the mitochondria, where 3-HB is oxidized to acetoacetate by the enzyme 3-hydroxybutyrate dehydrogenase. nih.gov Subsequently, acetoacetate is converted into two molecules of acetyl-CoA. nih.gov This conversion is a critical step, as acetyl-CoA is the primary molecule that enters the tricarboxylic acid (TCA) cycle to generate reducing equivalents (NADH and FADH₂) for the electron transport chain, ultimately driving the production of ATP. nih.govwikipedia.org

The utilization of 3-HB as a respiratory substrate has been shown to enhance mitochondrial function. In cerebral cortical neurons, 3-HB metabolism leads to increased oxygen consumption and ATP production. nih.gov Studies on skeletal muscle cells have revealed that treatment with β-hydroxybutyrate (β-HB) results in significant elevations in the mitochondrial respiration rate. mdpi.comresearchgate.net This is associated with an increase in the respiratory control ratio, which is a key indicator of the efficiency of oxidative phosphorylation. mdpi.comresearchgate.netahajournals.org

Furthermore, research in animal models has demonstrated that infusion with 3-OHB can improve mitochondrial respiratory capacity. ahajournals.org Following cardiac transplantation in pigs, 3-OHB infusion led to a 50% improvement in maximally coupled mitochondrial respiration compared to controls. ahajournals.org This improvement was linked to a shift in mitochondrial substrate efficiency, favoring 3-OHB over glucose-linked substrates. ahajournals.org

Table 2: Effects of 3-Hydroxybutyrate on Mitochondrial Respiration

| Cell/Tissue Type | Observed Effect | Specific Finding | Reference |

| Cerebral Cortical Neurons | Increased Respiration and ATP Production | Enhanced oxygen consumption and ATP levels. | nih.gov |

| Skeletal Muscle Cells (C2C12 myotubes) | Increased Mitochondrial Respiration Rate | Significant elevation in respiration after ADP and succinate addition. | mdpi.comresearchgate.net |

| Porcine Heart (Post-transplant) | Improved Mitochondrial Respiratory Capacity | 50% improvement in maximally coupled respiration compared to control. | ahajournals.org |

Molecular Mechanisms of Action of Sodium 3 Hydroxybutanoate

Gene Regulation and Epigenetic Modulation

The primary mechanism through which sodium 3-hydroxybutanoate regulates cellular function is by epigenetic modification. As a metabolite, it directly influences the enzymatic processes that control chromatin structure, thereby altering the accessibility of genes for transcription. This action allows 3-hydroxybutanoate to modulate the expression of a wide array of genes, particularly those involved in cellular stress resistance and metabolism.

A key discovery in understanding the signaling role of 3-hydroxybutanoate was its identification as an endogenous inhibitor of histone deacetylase (HDAC) enzymes. HDACs remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more compact chromatin structure that represses gene transcription. By inhibiting HDACs, 3-hydroxybutanoate promotes histone hyperacetylation, which results in a more open chromatin state, facilitating gene expression.

Research has specified that 3-hydroxybutanoate (BHB) acts as an inhibitor of Class I histone deacetylases. In-vivo and in-vitro studies have demonstrated that BHB can inhibit the activity of HDAC1, HDAC2, and HDAC3. This inhibition is correlated with global changes in gene transcription. The resulting histone hyperacetylation allows for widespread alterations in the expression of genes whose promoters are regulated by these epigenetic marks.

| Target HDACs | Effect | References |

|---|---|---|

| HDAC1 | Inhibited | |

| HDAC2 | Inhibited | |

| HDAC3 | Inhibited |

The epigenetic changes induced by 3-hydroxybutanoate extend to the regulation of proteins that control the cell cycle. In human proximal tubule (HK-2) cells, beta-hydroxybutyrate has been shown to increase the expression of the cell cycle blocking protein p21WAF1. This effect was not due to an increase in mRNA transcription but rather an increase in the stability and half-life of the p21WAF1 protein itself. This selective regulation contributes to growth inhibition and cell cycle arrest in the G0/G1 phase.

The effect of 3-hydroxybutanoate on histone acetylation is not confined to a single cell type but has been observed across various tissues. In animal models, elevated levels of 3-hydroxybutanoate are associated with a notable increase in histone acetylation in tissues including the kidney and heart. Experiments involving the administration of exogenous beta-hydroxybutyrate to mice resulted in the hyperacetylation of histones within hours, demonstrating a direct systemic effect. Specifically, BHB has been shown to cause the acetylation of histone H3 at lysine 14 (H3K14) in the promoter region of certain genes.

By inhibiting HDACs and promoting an open chromatin structure, 3-hydroxybutanoate facilitates the binding of transcription factors to gene promoters, thereby activating specific genetic programs. This mechanism is particularly important for the activation of pathways related to cellular defense and homeostasis.

A significant consequence of 3-hydroxybutanoate-mediated HDAC inhibition is the upregulation of genes that confer resistance to oxidative stress. Key among these is the transcription factor Forkhead box O3a (FOXO3A). The inhibition of HDAC1 and HDAC2 by BHB leads directly to the hyperacetylation of histones at the FOXO3A promoter, resulting in its increased expression. In addition to FOXO3A, this mechanism also increases the expression of Metallothionein 2 (MT2), another crucial gene in the oxidative stress response pathway. This targeted gene upregulation enhances cellular resilience against oxidative damage.

| Upregulated Gene | Function | Mechanism | References |

|---|---|---|---|

| FOXO3A | Transcription factor involved in stress resistance, metabolism, and cell cycle control. | HDAC1/HDAC2 inhibition leads to hyperacetylation of its promoter. | |

| MT2 (Metallothionein 2) | Protein involved in metal homeostasis and protection against oxidative stress. | Upregulated via histone hyperacetylation. |

Impact on Transcription Factors

Activation of NF-κB and Histone Acetyltransferase p300/EP300

Sodium 3-hydroxybutanoate, through its active form β-hydroxybutyrate (BHB), has been shown to influence the activity of Nuclear Factor-kappa B (NF-κB), a critical transcription factor complex involved in inflammation and immune responses. Research indicates that BHB can act as a signaling molecule that activates NF-κB. physiology.org Concurrently, BHB affects the activity of the histone acetyltransferase p300 (also known as EP300), a transcriptional co-activator. physiology.org

The interaction between NF-κB and p300 is vital for the transcription of numerous genes. nih.gov p300 can interact with the p65 (RelA) subunit of NF-κB to promote gene expression. physiology.orgnih.gov Studies in neurons have demonstrated a direct link between BHB treatment and this interaction. A co-immunoprecipitation assay revealed the physical binding of p300 to the p65 subunit of NF-κB in neurons that had been treated with BHB. physiology.org This interaction is crucial as p300's acetyltransferase activity can remodel chromatin, making gene promoter regions more accessible for transcription. nih.gov BHB treatment in primary neurons was found to significantly increase the recruitment of p300 to the promoter sequence of specific genes, such as brain-derived neurotrophic factor (BDNF). physiology.org Inhibition of p300 activity was shown to block the stimulation of gene expression by BHB, confirming the essential role of this co-activator in the signaling cascade. physiology.org

Cellular Signaling Pathways

Sodium 3-hydroxybutanoate is a key player in multiple cellular signaling pathways, extending its influence beyond simple metabolism. nih.govnih.gov As a signaling metabolite, its effects are mediated through direct binding to cell-surface receptors and by modulating intracellular processes that control inflammation, gene expression, and cellular homeostasis. nih.gov

G-Protein Coupled Receptor (GPR109a) Activation

One of the primary mechanisms through which sodium 3-hydroxybutanoate exerts its signaling effects is by activating the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCAR2). nih.govnih.gov This receptor is expressed on the surface of various cells, including immune cells like macrophages and dendritic cells, as well as on colonic epithelial cells. nih.govnih.gov β-hydroxybutyrate is a known endogenous agonist for GPR109A. nih.govnih.gov The activation of this receptor initiates a cascade of intracellular events, primarily through the Gi protein pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. nih.gov

The activation of GPR109A by sodium 3-hydroxybutanoate is strongly linked to potent anti-inflammatory effects. nih.govnih.gov By engaging GPR109A on immune cells, BHB can suppress inflammatory pathways. nih.gov For instance, GPR109A signaling in colonic macrophages and dendritic cells promotes anti-inflammatory properties, leading to the differentiation of regulatory T cells (Treg) and IL-10-producing T cells. nih.gov Studies have shown that this GPR109A-mediated signaling can inhibit the NF-κB pathway, a central regulator of inflammatory gene expression. nih.gov In mouse models of colitis, the protective, anti-inflammatory effects of butyrate (B1204436) were dependent on the presence of functional GPR109A. nih.govnih.gov

Sodium 3-hydroxybutanoate influences macrophage polarization, generally promoting a shift away from the pro-inflammatory M1 phenotype. Treatment with BHB has been shown to significantly decrease the lipopolysaccharide (LPS)-induced enhancement of the M1 phenotype in various macrophage cell types. physiology.orggoogle.com

One key mechanism is independent of cell surface receptors and involves a post-translational modification known as lysine β-hydroxybutyrylation (Kbhb). physiology.orggoogle.com BHB can induce Kbhb modification on the signal transducer and activator of transcription 1 (STAT1) protein. physiology.orggoogle.com This modification inhibits the LPS-induced phosphorylation and subsequent transcriptional activity of STAT1, which is a critical step for M1 macrophage polarization. physiology.orggoogle.com

Additionally, the GPR109A receptor plays a role. Research has shown that GPR109A deficiency can aggravate M1 macrophage polarization, suggesting that the activation of this receptor by ligands like BHB is protective and helps to reduce the M1 phenotype. mdpi.com However, it is noteworthy that under specific conditions, such as a low-glucose environment in yak alveolar macrophages, BHB was found to induce a pro-inflammatory response through the GPR109A/NF-κB signaling pathway. researchgate.net

Table 1: Effects of Sodium 3-Hydroxybutanoate on M1 Macrophage Polarization

| Mechanism | Key Protein Target | Outcome |

|---|---|---|

| Lysine β-hydroxybutyrylation | STAT1 | Inhibition of STAT1 phosphorylation and transcriptional activity, leading to reduced M1 polarization. physiology.orggoogle.com |

| GPR109A Activation | GPR109A Receptor | Activation suppresses M1 polarization; deficiency aggravates it. mdpi.com |

Recent findings suggest that sodium 3-hydroxybutanoate can inhibit the accumulation and function of myeloid-derived suppressor cells (MDSCs), an immature myeloid cell population that dampens anti-tumor immunity. nih.govashpublications.org The primary mechanism appears to be linked to BHB's ability to inhibit the NLRP3 inflammasome. nih.govmdpi.com

Activation of the NLRP3 inflammasome in MDSCs leads to the production of the pro-inflammatory cytokine Interleukin-1β (IL-1β), which can impair the suppressive function of these cells in some contexts but is also linked to their expansion in others. nih.gov BHB is a known inhibitor of the NLRP3 inflammasome. nih.govmdpi.com By suppressing NLRP3, BHB can limit the expansion of MDSCs, thereby enhancing anti-tumor immunity. nih.gov This is supported by preclinical studies where ketogenic diets, which elevate BHB levels, led to a reduction of tumor-infiltrating MDSCs in mouse models of glioblastoma, colon cancer, and pancreatic cancer. nih.gov

Modulation of Intracellular Calcium Homeostasis

Sodium 3-hydroxybutanoate modulates intracellular calcium (Ca²⁺) homeostasis, which is critical for a vast array of cellular signaling processes. nih.govashpublications.org The neuroprotective effects of BHB are associated, in part, with the activation of IP3-dependent intracellular calcium release from the endoplasmic reticulum. nih.gov

Furthermore, studies on rat sympathetic neurons have revealed that BHB can directly modulate N-type calcium channels. This effect is mediated by its action as an agonist for a different G-protein-coupled receptor, the Free Fatty Acid Receptor 3 (FFA3). ashpublications.org Activation of FFA3 by BHB in these neurons leads to the inhibition of Ca²⁺ current (ICa), demonstrating a direct influence on calcium influx through voltage-gated calcium channels. ashpublications.org

Table 2: Mechanisms of Intracellular Calcium Modulation by β-Hydroxybutyrate

| Mechanism | Receptor/Channel Involved | Effect on Calcium |

|---|---|---|

| Intracellular Release | IP3 Receptor | Activation of IP3-dependent Ca²⁺ release from intracellular stores. nih.gov |

| Channel Modulation | N-Type Calcium Channels (via FFA3 receptor) | Inhibition of Ca²⁺ current and influx into the cell. ashpublications.org |

Influence on cAMP/PKA/CREB Signaling Pathway

The cyclic AMP (cAMP) signaling pathway is a fundamental and ubiquitous second messenger system that regulates a vast array of cellular functions. Sodium 3-hydroxybutanoate, through its active component, can modulate this pathway at multiple levels, leading to significant changes in gene expression and cellular metabolism.

Research on the closely related compound, β-hydroxybutyric acid (BHBA), has shown that it can lead to a decrease in intracellular cAMP levels. This effect is mediated through the activation of the inhibitory G-protein alpha subunit (Gαi). In dairy cow anterior pituitary cells, BHBA was found to decrease intracellular cAMP levels, and this effect was attenuated by the specific Gαi inhibitor, pertussis toxin droracle.ai. The activation of Gαi inhibits the activity of adenylyl cyclase, the enzyme responsible for the synthesis of cAMP from ATP, thereby lowering the intracellular concentration of this second messenger.

The reduction in intracellular cAMP levels has direct consequences on the downstream components of the cAMP signaling pathway, namely Protein Kinase A (PKA) and the cAMP response element-binding protein (CREB). Lower cAMP levels lead to reduced PKA activity. The inhibition of PKA activity, in turn, decreases the phosphorylation of CREB droracle.ai. Phosphorylated CREB is a transcription factor that binds to specific DNA sequences called cAMP response elements (CREs) to regulate the transcription of target genes. Therefore, the BHBA-induced decrease in CREB phosphorylation leads to the inhibition of the transcription of genes such as those for growth hormone and prolactin droracle.ai. This demonstrates a clear mechanism by which sodium 3-hydroxybutanoate can influence gene expression and, consequently, cellular function.

| Signaling Molecule | Effect of β-hydroxybutyric acid | Consequence |

| Gαi Subunit | Activation | Inhibition of adenylyl cyclase. |

| cAMP | Decrease in intracellular concentration. | Reduced activation of PKA. |

| PKA | Decreased activity. | Reduced phosphorylation of CREB. |

| CREB | Decreased phosphorylation. | Inhibition of target gene transcription. |

AMPK-α Signaling Pathway Interactions

AMP-activated protein kinase (AMPK) is a crucial energy sensor that plays a central role in regulating cellular metabolism. The alpha subunit of AMPK (AMPK-α) is a key component of this enzyme complex.

Studies on β-hydroxybutyrate have demonstrated its ability to trigger the AMPK signaling pathway. In dairy cow anterior pituitary cells cultured under low-glucose and non-glucose conditions, the intracellular uptake of BHBA mediated by the monocarboxylate transporter 1 (MCT1) was found to activate AMPK signaling droracle.ai. The activation of AMPK can lead to a variety of downstream effects, including the regulation of mRNA translation. For instance, the activation of AMPK by BHBA resulted in a decrease in the translation of growth hormone and prolactin mRNA droracle.ai. This interaction highlights a mechanism by which sodium 3-hydroxybutanoate can influence protein synthesis and cellular energy homeostasis, particularly under conditions of metabolic stress.

| Compound | Action | Pathway |

| β-hydroxybutyrate | Activates | AMPK-α Signaling |

Phosphorylation of AMPK and Autophagic Flux Stimulation

Sodium 3-hydroxybutanoate has been shown to influence the AMP-activated protein kinase (AMPK) signaling pathway, a critical regulator of cellular energy homeostasis. Activation of AMPK can, in turn, modulate autophagy, the process by which cells degrade and recycle damaged components. Some studies suggest that AMPK activation promotes autophagy. nih.gov Conversely, other research indicates that AMPK activation may have an inhibitory effect on the formation of autophagosomes. nih.gov

In the context of heat stress, sodium butyrate has been observed to reverse the decrease in mRNA levels of Beclin1, a key autophagy-related gene. mdpi.com It also reduces the increased mRNA level of mTOR, a negative regulator of autophagy, under heat stress conditions. mdpi.com Furthermore, it can increase the mRNA levels of other autophagy-related genes such as Atg5, Atg7, and Atg12, which are typically decreased during heat stress. mdpi.com Research in diabetic nephropathy models indicates that sodium butyrate can affect autophagy by activating the AMPK/mTOR signaling pathway. researchgate.net

Inhibition of AMPK/p38 MAPK Pathway in Cardiomyocytes

The p38 mitogen-activated protein kinase (MAPK) family plays a crucial role in the cellular response to stress stimuli and is involved in cardiomyocyte differentiation and growth. nih.gov The p38 pathway is activated in cardiomyocytes by hypertrophic stimuli, and its inhibition can block hypertrophic growth. nih.gov In the context of myocardial ischemia-reperfusion injury, 3-hydroxybutyrate (B1226725) has demonstrated a protective effect. nih.gov It has been shown to reduce the area of ischemic necrosis, decrease apoptosis, and lower serum levels of cardiac troponin I, creatine (B1669601) kinase, and lactate (B86563) dehydrogenase. nih.gov Additionally, 3-hydroxybutyrate stimulates autophagic flux, decreases mitochondrial reactive oxygen species, increases ATP production, and helps maintain mitochondrial membrane potential in the heart muscle. nih.gov

Enhanced Gap Junctional Intercellular Communication

Gap junctional intercellular communication (GJIC) is essential for maintaining tissue homeostasis by allowing the exchange of ions and small molecules between adjacent cells. nih.gov This form of cell-to-cell communication is crucial for coordinating cellular responses to hormonal signals. nih.gov Research has shown that 3-hydroxybutyric acid methyl ester can transiently increase gap junctional intercellular communication between hippocampal neurons. researchgate.net This enhancement of communication may facilitate the induction of long-term potentiation, a cellular mechanism underlying learning and memory. researchgate.net The effect on GJIC was observed to be time-dependent, with fluorescence recovery indicating increased communication occurring after 3-5 hours of treatment. researchgate.net

Involvement of Protein Upregulated in Macrophages by IFN-γ (PUMA-G)

PUMA-G is a protein that is upregulated in macrophages in response to interferon-gamma (IFN-γ), a key cytokine in the immune response. nih.gov It belongs to the G protein-coupled receptor (GPCR) superfamily and is localized at the cell membrane. nih.gov The expression of PUMA-G mRNA is induced in macrophages following stimulation with IFN-γ, as well as other immune stimuli like lipopolysaccharide (LPS), polyIC, and CpG oligonucleotides. nih.gov In vivo, PUMA-G levels are elevated in mice with microbial sepsis or Listeria monocytogenes infection. nih.gov

Modulation of Extracellular Signal-Regulated Kinase (ERK2) Phosphorylation

Extracellular signal-regulated kinases (ERK1 and ERK2) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates fundamental cellular processes such as proliferation, differentiation, and survival. scbt.com The activation of ERK1/2 requires dual phosphorylation and is a critical step in transmitting signals from the cell surface to the nucleus. nih.gov Various stimuli can activate the ERK pathway, leading to the regulation of gene expression and subsequent cellular responses. The intricate network of signaling pathways converging on ERK activation is essential for cellular plasticity and memory storage. elifesciences.org

Potential to Enhance Adenosine (B11128) Concentration in Brain Regions

Adenosine is a crucial neuromodulator in the brain, and its concentration increases with prolonged wakefulness, contributing to the homeostatic drive for sleep. nih.gov High concentrations of adenosine in the brain promote the transition from wakefulness to sleep. nih.gov Intense exercise has been shown to significantly increase adenosine concentrations in the rat brain. researchgate.net This rise in adenosine is thought to be a key factor in the sleep-promoting effects of physical activity.

Oxidative Stress Regulation

Sodium 3-hydroxybutanoate has demonstrated a significant role in the regulation of oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defenses.

Studies have shown that sodium butyrate can mitigate oxidative stress by modulating the levels of key antioxidant enzymes and markers of oxidative damage. For instance, in rats with high-fat-diet-induced obesity, sodium butyrate intervention led to an upregulation of antioxidant enzyme activity and the GSH/GSSG ratio, while concurrently reducing ROS levels and malondialdehyde (MDA) content. nih.govresearchgate.net Similarly, in a model of dextran (B179266) sulfate (B86663) sodium-induced colitis, sodium butyrate reduced oxidative stress by decreasing abdominal ROS, inhibiting the accumulation of myeloperoxidase and malondialdehyde, and restoring glutathione (B108866) activity. nih.gov

The mechanisms underlying these effects involve the activation of specific signaling pathways. Sodium butyrate has been found to upregulate the expression of Nrf2, a key transcription factor that regulates the expression of antioxidant proteins, through the GSK-3β/Nrf2 signaling pathway. nih.govresearchgate.net It also activates the COX-2/Nrf2/HO-1 pathway. nih.gov In the context of heat stress, sodium butyrate has been shown to improve antioxidant levels by increasing the concentrations of total superoxide (B77818) dismutase (T-SOD) and glutathione peroxidase (GSH-Px) while decreasing MDA levels in skeletal muscle. mdpi.com

Table 1: Effects of Sodium Butyrate on Oxidative Stress Markers

| Condition | Model | Key Findings | Reference |

| High-Fat-Diet Induced Obesity | Rats | Upregulated antioxidant enzyme activity and GSH/GSSG ratio; Reduced ROS and MDA levels. | nih.govresearchgate.net |

| Dextran Sulfate Sodium-Induced Colitis | Mice | Reduced abdominal ROS; Inhibited myeloperoxidase and MDA accumulation; Restored glutathione activity. | nih.gov |

| Heat Stress | Mice | Increased T-SOD and GSH-Px concentrations; Decreased MDA levels in skeletal muscle. | mdpi.com |

| Advanced Glycation End Products (AGEs) Induced Stress | THP-1 Cells | Increased SOD expression; Decreased ROS and MDA expression. | mdpi.com |

Mitochondrial Function and Bioenergetics

Sodium 3-hydroxybutanoate plays a significant role in modulating mitochondrial activity, leading to enhanced energy production and shifts in cellular metabolic states.

Studies on cerebral cortical neurons have shown that 3-hydroxybutyrate provides an energy substrate that shifts neuronal metabolism toward more efficient oxidative processes. nih.govtufts.edu Neurons maintained in the presence of 3-hydroxybutyrate exhibit increased oxygen consumption and enhanced production of adenosine triphosphate (ATP), the primary energy currency of the cell. nih.govtufts.edu

For instance, acute incubation of neurons with 1 mM 3-hydroxybutyrate was found to elevate the basal oxygen consumption rate (OCR) and increase cellular ATP content. tufts.edu This enhancement of mitochondrial respiration and energy production also occurs in other tissues; for example, 3-hydroxybutyrate was found to increase ATP production in heart muscle. mdpi.com

Table 2: Impact of 3-Hydroxybutyrate on Neuronal Bioenergetics

| Parameter | Condition | Observed Effect | Reference |

|---|---|---|---|

| Basal Oxygen Consumption Rate (OCR) | 1 mM 3OHB | Increased | nih.govtufts.edu |

| Cellular ATP Content | 1 mM 3OHB (1-hour incubation) | Increased | nih.govtufts.edu |

| Cellular ATP Levels | 8 mM 3OHB (6-hour incubation) | Higher than control | nih.gov |

The ratio of nicotinamide (B372718) adenine (B156593) dinucleotide in its oxidized (NAD+) to its reduced (NADH) form is a critical indicator of the cellular redox state and influences metabolic pathways. A high NAD+/NADH ratio is generally indicative of an environment that favors oxidative reactions and energy production.

Research has shown that neurons treated with 3-hydroxybutyrate exhibit an elevated NAD+/NADH ratio. nih.gov This shift suggests that 3-hydroxybutyrate metabolism helps maintain a higher pool of NAD+, which is essential for driving oxidative reactions within the mitochondria, such as the citric acid cycle and oxidative phosphorylation. nih.gov The equilibrium between 3-hydroxybutyrate and acetoacetate (B1235776) is catalyzed by 3-hydroxybutyrate dehydrogenase and is considered a proxy for the mitochondrial NAD+/NADH ratio.

Enhanced Mitochondrial Respiration and Respiratory Efficiency

Sodium 3-hydroxybutanoate, the sodium salt of the ketone body 3-hydroxybutyrate (3-OHB), plays a significant role in cellular energy metabolism, particularly within the mitochondria. In neuronal cells, 3-OHB serves as a crucial alternative energy substrate to glucose, especially during periods of fasting or strenuous exercise. nih.govku.dk Studies on cultured cerebral cortical neurons have demonstrated that the presence of 3-OHB leads to a notable increase in mitochondrial respiration. nih.govku.dknih.gov

Neurons maintained with 3-OHB exhibit significantly increased oxygen consumption rates and enhanced production of adenosine triphosphate (ATP), the primary energy currency of the cell. nih.govresearchgate.net This metabolic shift also results in an elevated NAD+/NADH ratio, indicating a more oxidized state that is favorable for efficient cellular function. ku.dknih.gov The metabolism of 3-OHB into acetyl-CoA fuels the tricarboxylic acid (TCA) cycle, thereby driving the electron transport chain and increasing respiratory activity. nih.gov This enhancement of mitochondrial function is not merely a replacement for glucose metabolism but represents an improvement in energy production efficiency. nih.govresearchgate.net Research has shown that 3-OHB can rescue or improve mitochondrial respiration even when Complex I of the electron transport chain is inhibited. nih.gov

Table 1: Effects of 3-Hydroxybutanoate on Mitochondrial Respiration Parameters

| Parameter | Observed Effect | Cell Type/Model | Reference |

|---|---|---|---|

| Oxygen Consumption Rate (OCR) | Increased | Primary Cortical Neurons | nih.govresearchgate.net |

| ATP Production | Increased | Primary Cortical Neurons | nih.govresearchgate.net |

| NAD+/NADH Ratio | Elevated | Primary Cortical Neurons | ku.dknih.gov |

| Maximal Respiration | Increased | Motor-neuron-like cells | researchgate.net |

| Spare Respiratory Capacity | Increased | Motor-neuron-like cells | researchgate.net |

Inhibition of Mitochondrial Membrane Permeability Transition Pore Opening

The mitochondrial permeability transition pore (mPTP) is a non-specific channel that can form in the inner mitochondrial membrane under conditions of high calcium concentration and oxidative stress. wikipedia.orgmdpi.com Irreversible opening of the mPTP disrupts the mitochondrial membrane potential, leading to mitochondrial swelling, rupture of the outer membrane, and the release of pro-apoptotic factors like cytochrome c, ultimately triggering cell death. wikipedia.orgmdpi.com

Sodium 3-hydroxybutanoate has demonstrated protective effects against conditions that favor the opening of the mPTP. In models of myocardial ischemia-reperfusion injury, 3-hydroxybutyrate administration was shown to decrease mitochondrial swelling and partially preserve the mitochondrial membrane potential. nih.gov These findings suggest that 3-hydroxybutanoate helps to inhibit the opening of the mPTP. nih.gov By maintaining mitochondrial integrity and preventing the collapse of the membrane potential, it counteracts a key step in one of the pathways leading to programmed cell death. mdpi.comnih.gov This inhibitory action on the mPTP is a critical component of the compound's neuroprotective and cardioprotective effects.

Influence on Neurotrophic Factors

Beyond its role as an energy substrate, sodium 3-hydroxybutanoate also functions as a signaling molecule, notably influencing the expression of neurotrophic factors that are vital for neuronal survival, growth, and plasticity. nih.govfrontiersin.org

Induction of Brain-Derived Neurotrophic Factor (BDNF) Expression

One of the most significant signaling functions of 3-hydroxybutanoate is its ability to induce the expression of Brain-Derived Neurotrophic Factor (BDNF). nih.govku.dknih.gov BDNF is a critical protein that supports the health of existing neurons, encourages the growth and differentiation of new neurons and synapses, and is fundamental for synaptic plasticity, learning, and memory. nih.govfrontiersin.org

Studies have shown that treating cultured cerebral cortical neurons with 3-OHB leads to a significant increase in both Bdnf messenger RNA (mRNA) and BDNF protein levels. nih.govresearchgate.net This effect has been observed to be dependent on the cellular uptake of 3-OHB through monocarboxylate transporters. nih.govresearchgate.net The induction of BDNF is a key mechanism by which 3-hydroxybutanoate may confer resilience against neurodegenerative diseases and neuronal stress. nih.govku.dknih.gov This mechanism also helps explain the beneficial cognitive effects associated with physiological states where ketone bodies are elevated, such as during exercise. mit.edu

Role of ROS Generation, NF-κB, and p300/EP300 in BDNF Induction

This increase in ROS activates the transcription factor nuclear factor-kappa B (NF-κB). nih.govnih.govresearchgate.net Upon activation, the p65 subunit of NF-κB translocates to the nucleus. nih.govresearchgate.net Concurrently, 3-OHB treatment increases the activity of histone acetyltransferases (HATs), specifically the p300/CBP family (also known as EP300). nih.govresearchgate.net The activated NF-κB, in conjunction with p300, then binds to specific promoter regions of the Bdnf gene. nih.govresearchgate.net The recruitment of the p300 acetyltransferase leads to histone acetylation at the Bdnf promoter, which remodels the chromatin to a more open state, facilitating gene transcription. nih.gov Inhibition of either NF-κB or p300 has been shown to block the 3-OHB-induced increase in Bdnf expression, confirming their essential roles in this pathway. nih.govresearchgate.net

Table 2: Key Molecular Players in 3-OHB-Mediated BDNF Induction

| Molecule/Factor | Role in the Pathway | Reference |

|---|---|---|

| 3-Hydroxybutanoate (3-OHB) | Initiates the signaling cascade through its metabolism. | nih.govnih.gov |

| Reactive Oxygen Species (ROS) | Act as second messengers to activate downstream targets. | nih.govku.dk |

| Nuclear Factor-kappa B (NF-κB) | Transcription factor that is activated by ROS and binds to the Bdnf promoter. | nih.govresearchgate.net |

| p300/EP300 | Histone acetyltransferase that is recruited to the Bdnf promoter to enable transcription. | nih.govresearchgate.net |

| Brain-Derived Neurotrophic Factor (BDNF) | The final gene product, a neurotrophin that promotes neuronal health and plasticity. | nih.govfrontiersin.org |

Enzymology and Stereochemistry of 3 Hydroxybutanoate Metabolism

Stereoisomers of 3-Hydroxybutanoate

3-hydroxybutanoate is a chiral molecule, existing as two distinct enantiomers: (R)-3-hydroxybutanoate and (S)-3-hydroxybutanoate. nih.govresearchgate.net These stereoisomers exhibit different pharmacokinetic and pharmacodynamic properties, implying distinct metabolic fates and biological functions. nih.govnih.gov

(R)-3-Hydroxybutanoate as the Naturally Occurring Enantiomer

The (R)-enantiomer, also known as D-3-hydroxybutyrate, is the form naturally produced and utilized in mammalian metabolism. nih.govresearchgate.net It is a primary ketone body, synthesized from the oxidation of fatty acids, and serves as a crucial alternative energy source for tissues like the brain, especially during periods of low glucose availability such as fasting or prolonged exercise. researchgate.netnih.govnih.govnih.gov Beyond its role in energy metabolism, (R)-3-hydroxybutyrate is a precursor for the synthesis of biodegradable plastics like poly-(R)-3-hydroxybutyrate (PHB). nih.gov It is also a versatile chiral building block in the synthesis of various organic compounds. medchemexpress.com

(S)-3-Hydroxybutanoate: Role in Metabolism and Chemical Synthesis

While not a product of normal mammalian ketone body metabolism, the (S)-enantiomer, or L-3-hydroxybutyrate, does appear in metabolic pathways. researchgate.net For example, (S)-3-hydroxybutyryl-CoA is an intermediate in the beta-oxidation of fatty acids. researchgate.net Although it is not the primary enantiomer produced endogenously in mammals, exogenous administration of racemic D,L-3-hydroxybutanoate results in substantial circulating levels of the L-form. nih.gov

In the realm of chemical synthesis, (S)-ethyl 3-hydroxybutanoate is a valuable chiral intermediate. medchemexpress.com It is often produced via the microbial reduction of ethyl acetoacetate (B1235776), for example, using baker's yeast (Saccharomyces cerevisiae). orgsyn.orglookchem.comresearchgate.net This chiral building block is utilized in the synthesis of pharmaceuticals, such as carbapenem (B1253116) antibiotics, and agrochemicals. medchemexpress.comresearchgate.net

Enantiomeric Interconversion and Differential Biological Roles

The two enantiomers of 3-hydroxybutanoate have distinct biological effects and can, in some systems, be interconverted. For example, in the yeast Geotrichum candidum, the stereoconversion of the (S)-enantiomer to the (R)-enantiomer via a 3-oxoester intermediate has been observed, which is a key factor in determining the optical purity of the final product during microbial synthesis. researchgate.net

The differential roles of the enantiomers are evident in their physiological impacts. A study on induced pluripotent stem cell-derived cardiac myocytes showed that the (R)-enantiomer and a racemic mixture altered the electrophysiology differently. nih.gov While both formulations increased the voltage transient amplitude, the racemic mix shortened the action potential duration, whereas the (R)-enantiomer prolonged it. nih.gov This highlights that the chirality of 3-hydroxybutanoate is critical for its biological function and that the specific enantiomer present can lead to significantly different outcomes. nih.gov The pharmacokinetic profiles also differ, with oral administration of a racemic mixture leading to substantially higher plasma concentrations of L-3-HB compared to D-3-HB. nih.gov

The following table summarizes the key features of the 3-hydroxybutanoate stereoisomers.

| Feature | (R)-3-Hydroxybutanoate (D-form) | (S)-3-Hydroxybutanoate (L-form) |

| Natural Occurrence | Primary ketone body in mammals. nih.govresearchgate.net | Intermediate in fatty acid β-oxidation. researchgate.net |

| Primary Role | Alternative energy source; precursor for bioplastics. researchgate.netnih.gov | Chiral building block for pharmaceuticals and agrochemicals. medchemexpress.comresearchgate.net |

| Synthesis | Endogenously from fatty acid oxidation in the liver. nih.gov | Primarily through microbial reduction of ethyl acetoacetate. orgsyn.orglookchem.com |

| Biological Impact | Prolongs action potential duration in cardiac myocytes. nih.gov | Contributes to different electrophysiological effects when in a racemic mixture. nih.gov |

Enzymatic Activities Involved in Polyhydroxyalkanoate (PHA) Metabolism

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters synthesized by various microorganisms as intracellular carbon and energy storage compounds. tandfonline.comtandfonline.com The metabolism of these polymers, particularly poly(3-hydroxybutyrate) (PHB), involves a suite of specific enzymes for both synthesis and degradation. nih.govresearchgate.net

The biosynthesis of short-chain-length PHAs like PHB typically involves three key enzymes encoded by the phaA, phaB, and phaC genes. tandfonline.comnih.gov

β-ketothiolase (PhaA): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. tandfonline.com

Acetoacetyl-CoA reductase (PhaB): Reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA. nih.gov

PHA synthase (PhaC): Polymerizes (R)-3-hydroxybutyryl-CoA monomers into the PHB polymer chain. tandfonline.com

The degradation or mobilization of these stored polymers is equally important for the microorganism's survival and is catalyzed by PHA depolymerases (PhaZ) and other hydrolases. tandfonline.comtandfonline.com

PHB Oligomer Hydrolase Generating Free 3RHB

The intracellular degradation of PHB granules begins with PHA depolymerase (PhaZ), which hydrolyzes the polymer into 3-hydroxybutyrate (B1226725) (3HB) monomers and oligomers (dimers, trimers, etc.). nih.gov These resulting oligomers are then further broken down by specific 3HB-oligomer hydrolases. nih.govnih.gov

In bacteria such as Wautersia eutropha H16 (also known as Cupriavidus necator), several types of these hydrolases have been identified, including PhaZb and PhaZc. nih.govnih.gov These enzymes exhibit strong hydrolytic activity towards 3HB oligomers. nih.gov PhaZb, for example, efficiently hydrolyzes these short chains and can also degrade amorphous PHB at a lower rate, ultimately generating free (R)-3-hydroxybutyrate (3RHB) monomers. nih.govnih.gov The free 3RHB is then oxidized to acetoacetate by 3-hydroxybutyrate dehydrogenase, which can then be converted to acetoacetyl-CoA and subsequently enter central metabolic pathways like the TCA cycle to provide energy for the cell. tandfonline.com

Role of 3-Hydroxybutyrate in PHA Synthesis and Degradation Cycles

The metabolism of 3-hydroxybutanoate is central to the synthesis and degradation of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage compounds. griffith.edu.aufrontiersin.orgrsc.org The enzymatic pathways governing these cycles are highly specific, particularly concerning the stereochemistry of the 3-hydroxybutyrate monomer.

PHA Synthesis Cycle

The biosynthesis of the most common type of PHA, poly(3-hydroxybutyrate) or P(3HB), from 3-hydroxybutyrate precursors is a well-characterized three-step enzymatic pathway primarily involving three key enzymes encoded by the phaCAB operon. nih.govresearchgate.net This process begins with the central metabolite, acetyl-CoA.

Condensation: The pathway is initiated by the enzyme β-ketothiolase (encoded by phaA), which catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. nih.govresearchgate.netyoutube.com This reaction is a critical regulatory point; under normal metabolic conditions, the presence of Coenzyme A can inhibit this step, but under nutrient-limiting conditions (except for carbon), the flux is directed towards PHA synthesis. nih.govresearchgate.net

Reduction: The acetoacetyl-CoA is then reduced to its stereospecific monomer, (R)-3-hydroxybutyryl-CoA. This reduction is catalyzed by the NADPH-dependent acetoacetyl-CoA reductase (encoded by phaB). researchgate.netoup.com The stereospecificity of this enzyme is crucial, as it exclusively produces the (R)-enantiomer, which is the form required for polymerization. nih.govnih.gov

Polymerization: The final step is the polymerization of (R)-3-hydroxybutyryl-CoA monomers into the P(3HB) polymer chain. This reaction is catalyzed by PHA synthase (encoded by phaC), which esterifies the monomers, releasing Coenzyme A in the process. youtube.comnih.gov The PHA synthase is the key enzyme of PHA production, as it is responsible for the polymerization of monomers into high-molecular-weight polymers that are then stored as insoluble granules within the cell's cytoplasm. frontiersin.orgnih.gov

| Enzyme | Gene | EC Number | Function in PHA Synthesis |

|---|---|---|---|

| β-Ketothiolase | phaA | EC 2.3.1.9 | Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA. nih.govresearchgate.net |

| Acetoacetyl-CoA Reductase | phaB | EC 1.1.1.36 | Stereospecifically reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA using NADPH. nih.govoup.com |

| PHA Synthase | phaC | EC 2.3.1.- | Polymerizes (R)-3-hydroxybutyryl-CoA monomers into P(3HB). frontiersin.orgnih.gov |

PHA Degradation Cycle

When carbon sources in the environment become scarce, microorganisms utilize the stored PHA as an internal energy reserve. This involves an enzymatic degradation pathway that breaks down the polymer back into its constituent monomers, which can then enter central metabolic pathways.

Depolymerization: The degradation process is initiated by PHA depolymerases (encoded by the phaZ gene), which hydrolyze the ester bonds of the P(3HB) polymer. researchgate.netrug.nl There are both intracellular and extracellular PHA depolymerases. researchgate.net Intracellular depolymerases mobilize the stored granules, releasing oligomers and monomers of (R)-3-hydroxybutyrate. nih.gov This process breaks the polymer down into smaller, soluble units. frontiersin.org

Monomer Metabolism: The resulting (R)-3-hydroxybutyrate monomers are then oxidized to acetoacetate by the NAD+-dependent (R)-3-hydroxybutyrate dehydrogenase (EC 1.1.1.30). nih.govwikipedia.orgcreative-enzymes.com

Entry into Central Metabolism: Acetoacetate is subsequently converted to acetoacetyl-CoA by succinyl-CoA:acetoacetate CoA-transferase. Finally, β-ketothiolase cleaves acetoacetyl-CoA into two molecules of acetyl-CoA, which can then enter the Krebs cycle to generate energy for the cell. nih.govnih.gov

| Enzyme | Gene | EC Number | Function in PHA Degradation |

|---|---|---|---|

| PHA Depolymerase | phaZ | EC 3.1.1.75 / EC 3.1.1.76 | Hydrolyzes P(3HB) into monomers and oligomers of (R)-3-hydroxybutyrate. researchgate.netfrontiersin.org |

| (R)-3-Hydroxybutyrate Dehydrogenase | - | EC 1.1.1.30 | Oxidizes (R)-3-hydroxybutyrate to acetoacetate. wikipedia.orgcreative-enzymes.com |

| Succinyl-CoA:Acetoacetate CoA-Transferase | - | EC 2.8.3.5 | Converts acetoacetate to acetoacetyl-CoA. nih.gov |

| β-Ketothiolase | phaA | EC 2.3.1.9 | Cleaves acetoacetyl-CoA into two acetyl-CoA molecules. nih.gov |

Stereochemistry

The stereochemistry of 3-hydroxybutyrate is a critical aspect of its metabolism. The enzymes in both the synthesis and degradation pathways are highly stereospecific.

Research Methodologies and Techniques

In Vitro Cellular Models

In vitro cellular models are indispensable tools for dissecting the specific biological effects of sodium;3-hydroxybutanoate at the cellular and molecular level. These controlled environments allow researchers to investigate mechanisms of action in isolated cell types, providing foundational knowledge about the compound's physiological roles.

Primary cortical neurons isolated from Sprague Dawley rats have been utilized to model central nervous system injury and assess the neuroregenerative potential of D,L-sodium-beta-hydroxybutyrate (D/L-BHB). In a simulated injury model using a scratch assay, the application of D/L-BHB demonstrated a significant enhancement of neuronal migration and molecular processes linked to neural regeneration and axonogenesis.

Key findings from these studies revealed that D/L-BHB treatment led to a greater density of cell nuclei in the damaged areas and an increased presence of proteins associated with cytoskeletal functions, synaptogenesis, and axonogenesis. Specifically, immunocytochemistry showed more synapsin-I and β3-tubulin in the D/L-BHB-treated samples after 24 hours compared to controls. The velocity and distance traveled by migrating cells were also significantly higher with the treatment. In control cultures, the damaged gap expanded by 63.81% post-injury, whereas in response to D/L-BHB treatment, the gap size decreased by 10.83% from the baseline. Compared to the control group, cell density in the gaps of treated cultures increased by 97.27%, and the gap size was reduced by 74.64%.

| Parameter | Control Group (24h post-injury) | D/L-BHB Treated Group (24h post-injury) |

|---|---|---|

| Change in Gap Size | +63.81% (Expansion) | -10.83% (Reduction) |

| Gap Area Narrowing | 1.5% of areas | 49.23% of areas |

| Cell Density vs. Control | Baseline | +97.27% |

| Gap Size vs. Control | Baseline | -74.64% |

The effects of 3-hydroxybutyrate (B1226725) derivatives, including the sodium salts of D-3-hydroxybutyrate and DL-3-hydroxybutyrate, have been evaluated in mouse glial cell cultures to understand their influence on apoptosis and calcium (Ca2+) signaling. Research showed that these derivatives significantly decreased the percentage of glial cells undergoing apoptosis. This anti-apoptotic effect was found to be mediated by signaling pathways related to a dramatic elevation of cytosolic Ca2+ concentration.

Further investigation into the mechanism revealed that both extracellular and intracellular Ca2+ stores contributed to this increase. The effect of the 3-HB derivatives on cytosolic Ca2+ levels could be mitigated by nitrendipine, an antagonist of L-type voltage-dependent calcium channels, indicating the involvement of these channels in the signaling cascade. These findings suggest that 3-hydroxybutyrate derivatives can act as effective neural protective agents by inhibiting apoptosis through a Ca2+-dependent mechanism.

In vitro studies using human proximal tubular cells (HK-2 cell line) have been employed to investigate the mechanisms by which 3-hydroxybutyrate (3-OHB) may protect against diabetic nephropathy. These studies demonstrated that 3-OHB stimulates autophagic flux, a key cellular process for degrading and recycling damaged components. The stimulation of autophagy was evidenced by an increased ratio of LC3 I to LC3 II, phosphorylation of AMPK and beclin, and degradation of p62.

Furthermore, the research showed that 3-OHB attenuated the levels of reactive oxygen species (ROS) induced by high glucose conditions in these proximal tubular cells. This suggests that this compound may help mitigate cellular injury in the kidneys by enhancing the autophagic clearance of damaged components and reducing oxidative stress.

The influence of β-hydroxybutyrate (βHb) on cell proliferation and survival has been investigated using various human breast cancer cell lines and non-cancerous control cells, revealing differential effects dependent on the cell type. In one study, βHb treatment affected the viability, proliferation, and colony formation of MCF7 breast cancer cells, while showing different effects on colony formation in MDA-MB-231 cells. Notably, no such effects were observed on the non-cancerous HB2 breast cell line, which serves as a fibroblast-like control.

Specifically, βHb tended to decrease the colony-forming ability of MCF7 cells, whereas it had the opposite effect on MDA-MB-231 cells. Another study found that while low-glucose conditions decreased the proliferation of MCF-7 and T47D breast cancer cells, supplementation with βHb did not consistently rescue this effect. These findings highlight that the response to β-hydroxybutyrate is highly context- and cell-line-specific.

| Cell Line | Cell Type | Effect of β-Hydroxybutyrate on Colony Formation |

|---|---|---|

| MCF7 | Breast Cancer | Tendency to Decrease |

| MDA-MB-231 | Breast Cancer | Tendency to Increase |

| HB2 | Non-Cancerous Breast | No significant effect |

The murine osteoblast cell line MC3T3-E1 has been used as an in vitro model to study the effects of 3-hydroxybutyrate (3HB) on bone formation. Research has shown that 3HB promotes the differentiation of these osteoblasts. The intensity of cell differentiation, measured by alkaline phosphatase (ALP) activity, was directly proportional to the concentration of 3HB at levels below 0.01 g/L.

A significant indicator of osteoblast differentiation, calcium deposition, also showed a clear increase as the 3HB concentration rose from 0 to 0.1 g/L, which was confirmed using Alizarin red S staining and the Van Kossa assay. At the molecular level, reverse transcription PCR (RT-PCR) analysis revealed a significantly higher expression of osteocalcin (B1147995) (OCN) mRNA in MC3T3-E1 cells following administration of 3HB. These results collectively indicate that 3-hydroxybutyrate actively stimulates osteoblast differentiation and mineralization processes.

Primary cultures of dairy cow anterior pituitary cells (DCAPCs) have been used to research the regulatory effects of β-hydroxybutyric sodium salt (BHBA) on hormone synthesis and secretion. Studies have shown that BHBA significantly decreases the secretion of both growth hormone (GH) and prolactin (PRL) in a manner that is dependent on both dose and time.

The mechanism for this inhibition involves G protein signaling pathways. BHBA was found to lower intracellular cAMP levels, which in turn reduces the activity of protein kinase A (PKA). This inhibition of PKA activity leads to reduced phosphorylation of the cAMP response element-binding protein (CREB), thereby inhibiting the transcription and subsequent secretion of GH and PRL. The inhibitory effects of BHBA were weakened by pertussis toxin, a specific Gαi inhibitor, confirming the involvement of this G protein subunit. Furthermore, under low-glucose conditions, BHBA can also trigger AMPK signaling to decrease the translation of GH and PRL mRNA.

Molecular and Biochemical Assays

The impact of this compound and its related compound, sodium butyrate (B1204436), on gene expression is frequently investigated using quantitative polymerase chain reaction (qPCR) and reverse transcription PCR (RT-PCR). These techniques allow for the precise measurement of messenger RNA (mRNA) levels, providing insights into how the compound modulates cellular functions at the transcriptional level.

Studies have demonstrated that sodium butyrate can significantly alter the expression of a wide range of genes. For instance, in Caco-2 human intestinal epithelial cells, treatment with sodium butyrate was shown to increase the mRNA expression of the NHE8 gene, which is involved in sodium-hydrogen exchange. byu.edu Quantitative real-time PCR analysis revealed a significant upregulation in NHE8 mRNA levels in cells treated with butyrate compared to control cells. byu.edu

Table 1: Effect of Sodium Butyrate on NHE8 mRNA Expression in Caco-2 Cells

| Treatment Group | Relative NHE8 mRNA Expression (mean ± SE) | P-value |

|---|---|---|

| Control | 1.05 ± 0.23 | \multirow{2}{*}{p = 0.037} |

| Butyrate-treated | 2.26 ± 0.45 |

Data sourced from a study on Caco-2 cells, showing a significant increase in NHE8 mRNA after butyrate treatment. byu.edu

Further research in porcine fetal fibroblasts indicated that sodium butyrate treatment alters the expression of genes related to both histone deacetylation (HDAC1, HDAC2, HDAC3) and apoptosis, including pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2) genes. researchgate.net In the microorganism Streptomyces olivaceus, transcriptomic analysis via RNA sequencing showed that sodium butyrate affected the transcriptional levels of 2,471 genes, which equates to approximately 33% of the organism's total genes. nih.gov This broad impact was further confirmed by RT-PCR, which showed that a specific gene cluster responsible for the biosynthesis of bioactive compounds was transcribed only in the presence of sodium butyrate. nih.gov These findings underscore the utility of gene expression analysis in elucidating the molecular mechanisms of this compound.

A primary mechanism through which this compound and related short-chain fatty acids exert their biological effects is by inhibiting histone deacetylase (HDAC) enzymes. nih.gov This inhibition leads to a state of histone hyperacetylation, a key epigenetic modification that influences chromatin structure and gene expression. Assays that measure protein acetylation are therefore crucial for studying the compound's mechanism of action.

Research has shown that treating cultured cells with sodium butyrate leads to the hyperacetylation of histones, particularly H3, H4, and H2A. researchgate.netnih.gov This occurs because butyrate inhibits the activity of histone deacetylase, the enzyme responsible for removing acetyl groups from histones. nih.gov The accumulation of acetylated histones can be detected and quantified using techniques such as Western blotting with antibodies specific to acetylated forms of histones. Studies in porcine fetal fibroblasts demonstrated a dose-dependent increase in the acetylation of histones H3, H4, and H2A with increasing concentrations of sodium butyrate. researchgate.net

More recently, a novel form of histone modification directly linked to 3-hydroxybutanoate has been discovered: lysine (B10760008) β-hydroxybutyrylation (Kbhb). This modification is induced by β-hydroxybutyrate, the metabolite form of the compound. nih.gov Chemical proteomic approaches have been developed to identify the "reader" proteins that recognize this specific histone mark. These studies have identified the protein ENL as a novel binder of H3K9bhb (lysine 9 on histone H3), suggesting it plays a key role in mediating the transcriptional changes associated with this modification. nih.gov

The metabolic pathway of (R)-3-hydroxybutanoate is intrinsically linked to the activity of the enzyme 3-Hydroxybutyrate Dehydrogenase (HBDH). This enzyme, a member of the short-chain dehydrogenase/reductase (SDR) superfamily, catalyzes the reversible oxidation of (R)-3-hydroxybutanoate to acetoacetate (B1235776), utilizing NAD+ as a cofactor. nih.govjournalofmetabolichealth.orglibretexts.org

Reaction Catalyzed by HBDH: (R)-3-hydroxybutanoate + NAD+ ⇌ Acetoacetate + NADH + H+ journalofmetabolichealth.orglibretexts.org

Measuring the activity of HBDH is fundamental to understanding the metabolism and physiological role of this compound. Spectrophotometric assays are commonly employed for this purpose. nih.gov These assays typically measure the rate of NADH production or consumption by monitoring the change in absorbance at a wavelength of 340 nm. The activity of HBDH is often expressed in units, where one unit is defined as the amount of enzyme that catalyzes the conversion of one micromole of substrate per minute under specified conditions of temperature and pH. nih.gov For example, a standard unit definition is the amount of enzyme required to oxidize one µmole of D-β-hydroxybutyric acid per minute at pH 8.0 and 25°C. nih.gov HBDH is found in the mitochondria of a wide range of organisms, from microorganisms to humans, and its activity is crucial for the synthesis and degradation of ketone bodies. nih.govlibretexts.org